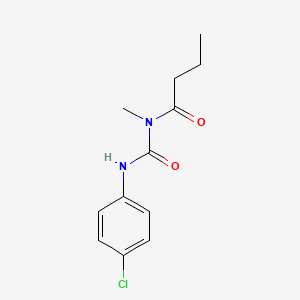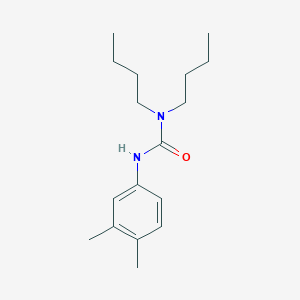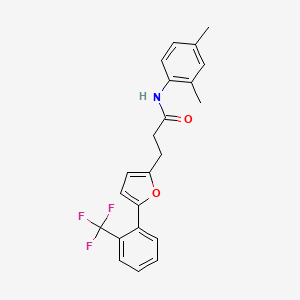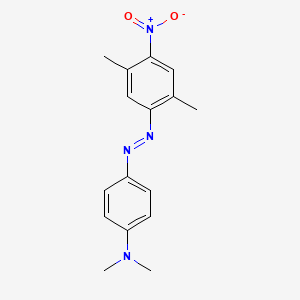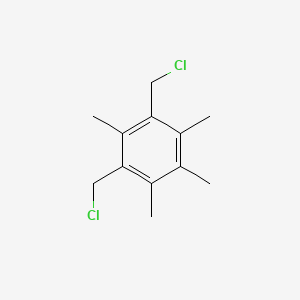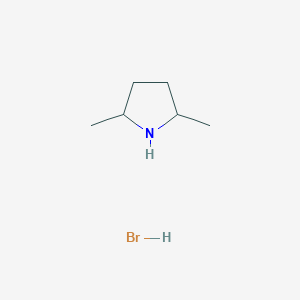
2,5-Dimethylpyrrolidine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylpyrrolidine hydrobromide is a chemical compound with the molecular formula C6H14BrN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylpyrrolidine hydrobromide typically involves the reaction of 2,5-dimethylpyrrolidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process can be summarized as follows: [ \text{C}6\text{H}{13}\text{N} + \text{HBr} \rightarrow \text{C}6\text{H}{14}\text{BrN} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The reaction is typically conducted in a reactor with precise temperature and pressure control to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethylpyrrolidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield the parent amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 2,5-dimethylpyrrolidine.
Reduction: 2,5-dimethylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dimethylpyrrolidine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-dimethylpyrrolidine hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 2,6-Dimethylpiperidine hydrobromide
- 3,3-Dimethylpyrrolidine hydrochloride
- 2,2,5-Trimethylpyrrolidine
Comparison: 2,5-Dimethylpyrrolidine hydrobromide is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for particular applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
65944-50-5 |
|---|---|
Formule moléculaire |
C6H14BrN |
Poids moléculaire |
180.09 g/mol |
Nom IUPAC |
2,5-dimethylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C6H13N.BrH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H |
Clé InChI |
KPEKIRUMYZFFGC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N1)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


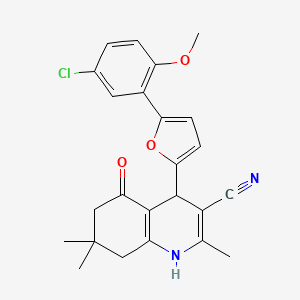
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)


![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
